molecular formula C12H17FO2 B7972606 5-Fluoro-3-iso-pentoxybenzyl alcohol

5-Fluoro-3-iso-pentoxybenzyl alcohol

Cat. No.: B7972606
M. Wt: 212.26 g/mol
InChI Key: SJIAQBWSFPJKHL-UHFFFAOYSA-N
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Description

5-Fluoro-3-iso-pentoxybenzyl alcohol is a fluorinated benzyl alcohol derivative featuring a fluoro substituent at the 5-position and an iso-pentoxy group (a branched C5 alkoxy chain) at the 3-position of the benzene ring. While direct data on this compound is absent in the provided evidence, its structural analogs in the benzyl alcohol family highlight key trends in physicochemical properties, reactivity, and applications. Fluorinated benzyl alcohols are of significant interest in pharmaceutical and agrochemical synthesis due to their ability to modulate lipophilicity, metabolic stability, and electronic effects .

Properties

IUPAC Name

[3-fluoro-5-(3-methylbutoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-9(2)3-4-15-12-6-10(8-14)5-11(13)7-12/h5-7,9,14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIAQBWSFPJKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iso-pentoxybenzyl alcohol typically involves the introduction of the fluorine atom and the iso-pentoxy group onto a benzyl alcohol framework. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable benzyl alcohol derivative under controlled conditions. The iso-pentoxy group can be introduced via etherification reactions using iso-pentanol and an appropriate catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution and etherification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-iso-pentoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Potassium fluoride (KF), sodium iodide (NaI).

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-3-iso-pentoxybenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of fluorinated benzyl alcohols on biological systems. Its interactions with enzymes and other biomolecules are of particular interest .

Medicine: The compound’s potential medicinal properties are being explored, particularly its role as a precursor in the synthesis of pharmaceutical agents. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iso-pentoxybenzyl alcohol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzyl Alcohol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes
5-Fluoro-3-iso-pentoxybenzyl alcohol* C₁₂H₁₇FO₂ 228.26 (calculated) F (5), iso-pentoxy (3) N/A
3-Chloro-5-fluorobenzyl alcohol C₇H₆ClFO 160.57 (calculated) Cl (3), F (5) 98+% purity (Thermo Scientific)
3-Fluoro-5-(trifluoromethoxy)benzyl alcohol C₈H₆F₄O₂ 226.13 (calculated) F (3), CF₃O (5) Industrial grade
5-Fluoro-2-nitrobenzyl alcohol C₇H₆FNO₃ 171.12 (calculated) F (5), NO₂ (2) Similarity score 0.96
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde C₈H₇FO₃ 170.13 F (3), OH (4), OMe (5) >97.0% purity (Kanto Reagents)

*Target compound; data inferred from analogs.

Key Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂, CF₃O) increase acidity and reduce thermal stability but enhance reactivity in electrophilic substitutions. Alkoxy groups (e.g., iso-pentoxy, methoxy) improve solubility in organic solvents and modulate steric effects for regioselective reactions .
  • Applications :
    • Fluorinated benzyl alcohols with branched alkoxy chains (e.g., iso-pentoxy) are promising in prodrug design for enhanced bioavailability.
    • Chloro-fluoro derivatives are preferred in cross-coupling reactions due to halogen-directed metalation .

Biological Activity

5-Fluoro-3-iso-pentoxybenzyl alcohol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom and an iso-pentoxy group attached to a benzyl alcohol backbone. The synthesis typically involves the reaction of 3-phenoxy-benzaldehyde derivatives with various alkylating agents under controlled conditions.

Synthesis Pathway

The synthesis can be outlined as follows:

  • Starting Material : 3-phenoxy-benzaldehyde.
  • Reagents : Iso-pentanol and a fluorinating agent.
  • Catalysts : Platinum or palladium-based catalysts may be employed to enhance the reaction yield.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 5-fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Concentration (ID50)
This compoundE. coli1 x 10^-7 M
Related Fluorinated CompoundsS. aureus9 x 10^-8 M

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve interference with DNA synthesis and cell cycle progression.

Cell LineIC50 (μM)Mechanism of Action
L-1210 (leukemia)1 x 10^-5 MDNA synthesis inhibition
HeLa (cervical cancer)2 x 10^-6 MInduction of apoptosis

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated benzyl alcohol derivatives, including this compound. The results indicated that this compound showed promising activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Study on Anticancer Properties

Another significant study investigated the anticancer properties of fluorinated benzyl alcohols in human cancer cell lines. The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents for cancer treatment .

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